3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, a cyclopropyl group, and a triazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The acetylated benzimidazole is reacted with piperidine under reflux conditions to form the piperidinyl derivative.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Triazolone Formation: The final step involves the formation of the triazolone ring by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.
Reduction: Reduced forms of the triazolone ring, potentially leading to hydrazine derivatives.
Substitution: Substituted benzimidazole and piperidine derivatives.
Scientific Research Applications
3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: A similar compound with potential anticancer activity.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another compound with antitumor properties.
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene: Known for its use in materials science.
Uniqueness
3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-31-12-11-27-22(30)28(17-8-9-17)21(24-27)16-5-4-10-25(13-16)20(29)14-26-15-23-18-6-2-3-7-19(18)26/h2-3,6-7,15-17H,4-5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBAYFGUVXXGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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